molecular formula C20H28ClNO3 B566212 25G-NBOMe (hydrochloride)

25G-NBOMe (hydrochloride)

Cat. No.: B566212
M. Wt: 365.9 g/mol
InChI Key: JIXRXNLCFFXKOZ-UHFFFAOYSA-N
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Description

Classification and Structural Lineage within N-2-methoxybenzylphenethylamine (NBOMe) Series

The chemical identity of 25G-NBOMe is defined by its core structure as a phenethylamine (B48288) and its specific place within the broader family of NBOMe compounds.

Phenethylamine Derivative Identity

25G-NBOMe is fundamentally a phenethylamine derivative. nih.govwikipedia.org The phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain, a framework shared by many neuroactive compounds. frontiersin.org The specific substitutions on this core structure differentiate 25G-NBOMe from other related molecules. The defining feature of the NBOMe series is the addition of an N-(2-methoxybenzyl) group to the nitrogen atom of the phenethylamine backbone. caymanchem.comfrontiersin.org This structural modification significantly influences the compound's pharmacological profile, particularly its interaction with serotonin (B10506) receptors. caymanchem.comnih.gov

Table 1: Chemical and Physical Data for 25G-NBOMe (hydrochloride)
PropertyValue
Formal Name2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-3,4-dimethyl-benzeneethanamine, monohydrochloride caymanchem.com
CAS Number1797132-54-7 caymanchem.com
Molecular FormulaC₂₀H₂₇NO₃ • HCl caymanchem.com
Formula Weight365.9 g/mol caymanchem.com
Purity≥98% caymanchem.com

Relationship to the 2C-X Family and 2C-G Analog

The NBOMe compounds are synthetic derivatives of the 2C-X family of psychedelic phenethylamines. nih.govfrontiersin.org The "2C" designation, an acronym coined by chemist Alexander Shulgin, refers to the two carbon atoms that link the phenyl ring to the amine group. frontiersin.orgnih.govucsf.edu 25G-NBOMe is specifically the N-(2-methoxybenzyl) derivative of 2C-G, also known as 2,5-Dimethoxy-3,4-dimethylphenethylamine. caymanchem.comwikipedia.org Analytical studies have shown that the fragmentation patterns of 25G-NBOMe under mass spectrometry are analogous to its parent compound, 2C-G. ies.gov.pl The addition of the N-benzyl moiety to the 2C structure was found to dramatically increase binding affinity at key serotonin receptors. nih.gov

Historical Academic Development of NBOMe Compounds

The emergence of the NBOMe series is rooted in academic research aimed at developing specialized tools for neuropharmacology.

Initial Synthesis and Pharmacological Tool Conception

The first synthesis of NBOMe compounds was reported in the 2003 doctoral thesis of Ralf Heim at the Free University of Berlin. frontiersin.orgmmu.ac.uk These substances were not created for recreational use but were conceived as potent and selective pharmacological tools to investigate the serotonin 5-HT₂ₐ receptor system. frontiersin.orgnih.govwvu.edu At the time, researchers sought ligands with high affinity to better map and understand the function of these receptors. frontiersin.org The key innovation was the discovery that adding an N-(2-methoxybenzyl) substituent to the amine of 2C phenethylamines resulted in a significant increase in 5-HT₂ₐ receptor affinity and agonist potency compared to the parent compounds. caymanchem.comnih.govfrontiersin.org This breakthrough paved the way for the development of "superpotent" agonists for research applications. caymanchem.com

Key Academic Contributions and Research Institutions

The foundational work on the NBOMe series was conducted by Ralf Heim at the Free University of Berlin . frontiersin.orgnih.gov Following this initial synthesis, further significant academic contributions came from the laboratory of Dr. David E. Nichols at Purdue University . nih.govpsychonautguides.newswikipedia.org Nichols' research group performed systematic structure-activity relationship (SAR) studies on the NBOMe class, exploring how different substitutions on the molecule affected its biological activity. nih.govwikipedia.orgquora.com This careful and iterative process of synthesis and pharmacological testing greatly expanded the scientific understanding of these compounds. quora.com The value of this line of research was demonstrated by the development of radiolabelled NBOMe derivatives, such as [¹¹C]Cimbi-36 (derived from 25B-NBOMe), which are now used as ligands in positron emission tomography (PET) imaging to study 5-HT₂ₐ receptors in the brain. nih.govfrontiersin.org

Table 2: Key Compounds in the 25G-NBOMe Structural Lineage
Compound NameRelationship to 25G-NBOMeSignificance
PhenethylamineCore structural classThe basic chemical backbone for the 2C-X and NBOMe series. frontiersin.org
2C-GParent compoundThe specific phenethylamine from which 25G-NBOMe is directly derived via N-benzylation. caymanchem.comwikipedia.org
2C-IRelated 2C-X analogA well-known member of the 2C family whose N-benzyl derivative, 25I-NBOMe, was one of the first NBOMes to be widely studied. nih.govnih.govwikipedia.org
25I-NBOMeAnalog within the NBOMe seriesOne of the most extensively researched NBOMe compounds, often used as a reference in pharmacological studies. nih.govfrontiersin.orgwvu.edu
[¹¹C]Cimbi-36 (25B-NBOMe derivative)Functional application of the NBOMe classA radiolabeled PET ligand developed from the NBOMe structure for neuroimaging research. nih.gov

Mentioned Compounds

Common Name/AcronymChemical Name
25G-NBOMe2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
2C-G2,5-Dimethoxy-3,4-dimethylphenethylamine
2C-I2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
25I-NBOMe2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
25B-NBOMe2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
[¹¹C]Cimbi-36[¹¹C]2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Phenethylamine2-Phenylethan-1-amine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3;/h6-9,12,21H,10-11,13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRXNLCFFXKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Pathways and Methodological Advancements

Primary Synthetic Route: Reductive Amination of 2C-G

The synthesis of 25G-NBOMe is most commonly achieved through the reductive amination of its corresponding phenethylamine (B48288) precursor, 2C-G. nih.gov This process involves two key transformations: the formation of an intermediate Schiff base, followed by its reduction to the final secondary amine. mdpi.comdrugsandalcohol.ieljmu.ac.uk This method is a classical and widely used procedure for creating N-benzyl substituted phenethylamines. nih.govdrugsandalcohol.ieljmu.ac.uk

Starting Materials and Reagent Systems

The synthesis begins with two primary precursor molecules. The identity of these starting materials is dictated by the final structure of the target compound, 25G-NBOMe. wikipedia.orgcaymanchem.com

Compound IUPAC Name Role in Synthesis
2C-G 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamineThe primary amine backbone
2-Methoxybenzaldehyde (B41997) 2-MethoxybenzaldehydeProvides the N-benzyl moiety

A variety of reagent systems can be employed to facilitate the reaction, primarily involving a reducing agent and a suitable solvent.

Reagent/Solvent Function Examples
Reducing Agent Reduces the intermediate Schiff baseSodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaCNBH₃), Sodium triacetoxyborohydride
Solvent Dissolves reactantsMethanol, Ethanol (B145695)

Mechanism of Schiff Base Formation

The initial step of the synthesis is the condensation reaction between the primary amine (2C-G) and the aldehyde (2-methoxybenzaldehyde) to form a Schiff base, also known as an imine. drugsandalcohol.ieresearchgate.net

This reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the 2C-G amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This results in the formation of an unstable carbinolamine intermediate. researchgate.netuodiyala.edu.iq

Dehydration: The carbinolamine then undergoes dehydration to eliminate a molecule of water, forming the stable C=N double bond of the Schiff base. This step is typically the rate-determining step of the reaction and is often catalyzed by a mild acid. researchgate.net The reaction is reversible, and the removal of water can drive the equilibrium toward the formation of the imine product. researchgate.net

Subsequent Reduction Procedures

Once the Schiff base is formed, it is reduced to the target secondary amine, 25G-NBOMe. ajrconline.org This is accomplished using a selective reducing agent that can reduce the imine double bond without affecting the aromatic rings or other functional groups.

Commonly used reducing agents include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent frequently used for this transformation. drugsandalcohol.ieiiab.me It is typically added to the reaction mixture after the formation of the imine. researchgate.net

Sodium Cyanoborohydride (NaCNBH₃): Another selective agent that is stable in mildly acidic conditions, allowing for a one-pot reaction where the imine is reduced as it is formed.

Sodium Triacetoxyborohydride: A reagent that can also be used for direct, one-pot reductive amination. iiab.me

Hydrochloric Acid Salt Formation

The product of the reduction is the free base of 25G-NBOMe. For improved stability, purity, and ease of handling, it is typically converted into its hydrochloride salt. mmu.ac.ukacs.org This is achieved by reacting the amine free base with hydrochloric acid (HCl) in a suitable anhydrous solvent, such as ethanol or diethyl ether. The protonation of the amine nitrogen by HCl leads to the precipitation of 25G-NBOMe hydrochloride as a solid, which can then be isolated by filtration. caymanchem.com

Yield Optimization and Impurity Mitigation Strategies

The efficiency of the synthesis and the purity of the final product are influenced by several factors, including reaction conditions and the inherent reactivity of the substrates.

Factors Influencing Reaction Yields (e.g., Steric Effects)

In the synthesis of 25G-NBOMe, steric factors include:

The two methyl groups at the 3- and 4-positions of the 2C-G phenyl ring.

The methoxy (B1213986) group at the ortho-position of the 2-methoxybenzaldehyde ring. gcms.cz

These bulky groups can hinder the formation of the initial carbinolamine and the subsequent Schiff base. gcms.cz While electron-donating groups like methoxy groups can increase the reactivity of the aromatic ring, their physical size can present a steric challenge. gcms.cz Optimizing reaction parameters such as temperature and reaction time can help to overcome some of these steric barriers and improve yields.

A significant challenge in reductive amination is the potential for side reactions, which can lead to impurities. A common impurity is the formation of dialkylated by-products, where the secondary amine product reacts with another molecule of the aldehyde. drugsandalcohol.ieljmu.ac.uk Careful control over the stoichiometry of the reactants and the choice of reducing agent can help to mitigate the formation of such impurities. drugsandalcohol.ieljmu.ac.uk Purification of the final product, for instance by recrystallization, is a crucial step to remove unreacted starting materials and by-products. researchgate.net

Control of Stoichiometry and Reaction Environment

The synthesis of N-benzylphenethylamines, including 25G-NBOMe, is most commonly achieved through a reductive amination process. ljmu.ac.uknih.govwikipedia.org This method involves the reaction of a primary amine, in this case, 2C-G (2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine), with an aldehyde, specifically 2-methoxybenzaldehyde. wikipedia.orgcaymanchem.com The control of stoichiometry and the reaction environment are critical for maximizing the yield and purity of the final product.

The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the secondary amine. ljmu.ac.uk The stoichiometry of the reactants is carefully managed to ensure the efficient formation of the imine. Typically, a slight excess of the aldehyde (e.g., 1.1 equivalents) is used relative to the phenethylamine hydrochloride (1.0 equivalent). nih.gov When the starting phenethylamine is a hydrochloride salt, an equimolar amount of a base, such as triethylamine (B128534) (Et₃N), is required to liberate the free amine for the reaction to proceed. nih.govmmu.ac.uk

The reduction of the imine is accomplished using a reducing agent, with sodium borohydride (NaBH₄) being a common choice. ljmu.ac.uknih.govnih.gov An excess of the reducing agent (e.g., 2.0 equivalents) is typically employed to ensure the complete conversion of the imine intermediate to the final N-benzylated product. nih.gov

The reaction environment is also a key factor. The initial imine formation is often carried out in an alcohol solvent, such as ethanol (EtOH), at room temperature. nih.govacs.org The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the completion of imine formation, which can take from 30 minutes to several hours. nih.gov Following the formation of the imine, the reduction step is also typically performed in ethanol at room temperature. nih.govnih.gov The final product is then isolated and purified, often by converting it to its hydrochloride salt to improve stability and facilitate handling. mmu.ac.uk

Synthetic Approaches to Analogous NBOMe Derivatives for Comparative Studies

The synthesis of 25G-NBOMe is part of a broader family of N-benzylphenethylamine derivatives. The methodologies used for its synthesis are applicable to a wide range of analogues, allowing for comparative studies.

General N-Benzyl Modification Techniques

The primary method for synthesizing NBOMe compounds is the N-benzyl modification of 2C-series phenethylamines via reductive amination. ljmu.ac.ukmdpi.com This classical procedure is widely applicable and has been used to prepare a variety of NBOMe analogues. ljmu.ac.uk

The general technique involves:

Imine Formation : A substituted phenethylamine (a "2C-X" compound) is reacted with a substituted benzaldehyde. For the NBOMe series, this is typically 2-methoxybenzaldehyde. ljmu.ac.uknih.gov The reaction is conducted in a suitable solvent like ethanol. If the phenethylamine is in its hydrochloride salt form, a base like triethylamine is added to neutralize the acid and free the amine. nih.gov

Reduction : The resulting imine intermediate is then reduced in situ. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this step due to its selectivity and mild reaction conditions. ljmu.ac.ukwikipedia.org Other reducing agents, such as sodium triacetoxyborohydride, can also be used for a direct reaction without the separate imine formation step. wikipedia.org

Workup and Isolation : After the reduction is complete, the reaction mixture is processed to isolate the N-benzylated phenethylamine. This typically involves partitioning the product between an organic solvent (like dichloromethane) and water, followed by drying and evaporation of the solvent. nih.gov The final product is often converted to a hydrochloride salt to yield a stable, crystalline solid. mmu.ac.ukacs.org

This versatile method allows for the synthesis of a large library of compounds by varying the substituents on both the phenethylamine and the N-benzyl portions of the molecule. nih.govresearchgate.net

Comparative Synthetic Methodologies and Outcomes (e.g., 25I-NBOMe)

The synthesis of different NBOMe derivatives primarily varies in the choice of the starting 2C-phenethylamine precursor. The general reductive amination pathway remains consistent across the series. europeanreview.org

For example, the synthesis of the well-studied analogue 25I-NBOMe starts with 2C-I (2,5-dimethoxy-4-iodophenethylamine). ljmu.ac.ukwikipedia.orgdrugsandalcohol.ie Similarly, the synthesis of 25B-NBOMe uses 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 25C-NBOMe uses 2C-C (4-chloro-2,5-dimethoxyphenethylamine) as the starting materials. nih.govresearchgate.net

The table below summarizes the precursors for several common NBOMe analogues, illustrating the modularity of the synthetic approach.

Final Compound Starting Phenethylamine Precursor Precursor IUPAC Name
25G-NBOMe2C-G2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine
25I-NBOMe2C-I2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
25B-NBOMe2C-B2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
25C-NBOMe2C-C2-(4-chloro-2,5-dimethoxyphenyl)ethanamine
25F-NBOMe2C-F2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine
25H-NBOMe2C-H2-(2,5-dimethoxyphenyl)ethanamine

This comparative approach underscores that while the identity of the halogen or alkyl substituent on the phenethylamine ring distinguishes the final NBOMe product, the fundamental N-benzyl modification chemistry remains a consistent and reliable synthetic strategy. europeanreview.orgresearchgate.net

Structure Activity Relationships Sar and Structural Determinants of Activity

Influence of N-(2-methoxybenzyl) Moiety on Receptor Interactions

The introduction of an N-(2-methoxybenzyl) group, often abbreviated as NBOMe, to the phenethylamine (B48288) core is a critical modification that dramatically alters the pharmacological profile of the parent compounds.

Enhancement of Serotonin (B10506) 5-HT2A Receptor Affinity

The addition of the N-(2-methoxybenzyl) moiety significantly boosts the affinity and activity of disubstituted phenethylamines at the serotonin 5-HT2A receptor. caymanchem.comcaymanchem.com Research has demonstrated that this N-benzyl substitution is a key factor in the high potency of the NBOMe series. For instance, the addition of an N-benzyl group to 2,5-dimethoxy-β-phenethylamine (2C-H) increases its binding affinity for serotonin receptors thirteen-fold. europeanreview.org Specifically, incorporating an N-(2-methoxy)benzyl group resulted in a 190-fold increase in affinity. europeanreview.org In a direct comparison with its parent compound, 2C-I, the N-(2-methoxybenzyl) group on 25I-NBOMe led to a 17-fold increase in binding affinity at the human 5-HT2A receptor. ljmu.ac.uk This enhancement is attributed to potential interactions, such as hydrogen bonding and π-π stacking, between the benzyl (B1604629) moiety and the receptor. mmu.ac.uk

Modulation of Activity Compared to Parent 2C Compounds

The N-(2-methoxybenzyl) substitution not only increases binding affinity but also significantly enhances functional potency. For example, 25I-NBOMe is approximately 14 times more potent than its parent compound, 2C-I, in inducing head-twitch responses in mice, a behavioral proxy for 5-HT2A receptor activation. europeanreview.org Similarly, other NBOMe compounds like 25C-NBOMe and 25B-NBOMe are considerably more potent in eliciting 5-HT2A mediated behaviors in rats compared to their 2C counterparts. frontiersin.orgnih.gov While the NBOMe compounds show higher affinity, they have been found to be weaker in some functional assays compared to their 2C analogs, highlighting a complex relationship between binding affinity and functional efficacy. nih.gov

Impact of Phenyl Ring Substitution Patterns

The substitution pattern on the phenethylamine phenyl ring is another crucial determinant of the activity of NBOMe compounds.

Role of 2,5-dimethoxy-3,4-dimethyl Groups in 25G-NBOMe

25G-NBOMe is specifically a derivative of 2C-G, characterized by 2,5-dimethoxy and 3,4-dimethyl substitutions on the phenyl ring. wikipedia.orgcaymanchem.com The 2,5-dimethoxy substitution pattern is a common feature among many potent 5-HT2A agonists. researchgate.net The addition of the 3,4-dimethyl groups further modifies the compound's interaction with the receptor. While detailed public research on the specific contribution of the 3,4-dimethyl groups in 25G-NBOMe is limited, SAR studies on related phenethylamines indicate that the nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. researchgate.netnih.gov

Comparative Analysis of Different 4-Substituents (e.g., Iodo, Ethyl)

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring plays a significant role in the pharmacological properties of NBOMe compounds. A comparative analysis of various 4-substituents reveals distinct effects on receptor binding and functional activity.

Compound4-Substituent5-HT2A Receptor Affinity (Ki, nM)
25I-NBOMe IodoHigh (subnanomolar) nih.govnih.gov
25C-NBOMe ChloroHigh nih.gov
25B-NBOMe BromoHigh nih.gov
25E-NBOMe EthylHigh nih.gov
25H-NBOMe HydrogenLower than halogenated analogs nih.gov

This table is for illustrative purposes and represents a qualitative summary of findings from multiple sources. Specific Ki values can vary between studies.

Studies have shown that compounds with a halogen at the 4-position, such as iodo (25I-NBOMe) and chloro (25C-NBOMe), exhibit very high affinity for the 5-HT2A receptor. nih.govnih.gov For instance, 25I-NBOMe is recognized as one of the most potent 5-HT2A receptor agonists. ljmu.ac.uk Replacing the halogen with an ethyl group (25E-NBOMe) also results in a compound with high affinity. nih.gov In contrast, the absence of a lipophilic substituent at the 4-position, as in 25H-NBOMe (where the substituent is hydrogen), leads to lower affinity and potency compared to its halogenated counterparts. nih.gov This suggests that a lipophilic substituent at the 4-position is beneficial for high 5-HT2A receptor affinity within the NBOMe series. nih.gov

Systematic SAR Exploration of the NBOMe Scaffold

Systematic exploration of the NBOMe scaffold has provided valuable insights into the structural requirements for potent 5-HT2A receptor agonism. Research has investigated various modifications to both the phenethylamine and N-benzyl portions of the molecule. nih.govresearchgate.net

Key findings from SAR studies on the NBOMe scaffold include:

N-Benzyl Substitutions: The substitution pattern on the N-benzyl ring is critical, with ortho-substituents generally being more favorable for 5-HT2A affinity than meta or para substitutions. nih.gov The ortho-methoxy group is particularly effective. nih.gov

Phenethylamine Phenyl Ring Substitutions: The 2,5-dimethoxy pattern is a foundational element for high affinity. The nature of the 4-substituent significantly modulates this affinity, with lipophilic groups generally enhancing it. nih.govnih.gov

Alpha-Carbon Substitution: The presence of an α-methyl group on the ethylamine (B1201723) side chain, which would create an amphetamine analog, tends to decrease both affinity and efficacy in the NBOMe series. nih.gov

These systematic studies help in mapping the chemical space around the NBOMe scaffold, identifying regions where modifications are tolerated or even beneficial for potency and selectivity, and areas that are to be avoided. researchgate.net This ongoing research continues to refine the understanding of how these molecules interact with their biological targets.

Identification of Regions Tolerated and Avoided for Substitution

The structure-activity relationships (SAR) for the N-benzylphenethylamine (NBOMe) series of compounds, including 25G-NBOMe, have been explored to understand how different structural modifications influence their biological activity, primarily their affinity and efficacy at the serotonin 5-HT₂A receptor. researchgate.net Research has focused on identifying which parts of the molecule can be altered while maintaining or enhancing activity (tolerated regions) and which modifications lead to a decrease or loss of activity (avoided regions). researchgate.netresearchgate.net

The N-Benzyl Moiety: A Critical Substitution

A defining feature of the NBOMe series is the N-benzyl substitution on the nitrogen atom of the phenethylamine backbone. wikipedia.org The addition of this group, particularly an N-(2-methoxybenzyl) moiety, is a critical determinant of the high potency observed in these compounds. europeanreview.org

Tolerated Substitution: The introduction of the N-(2-methoxybenzyl) group dramatically increases the affinity and functional activity at the 5-HT₂A receptor compared to the parent 2C series compounds which lack this substitution. europeanreview.orgeuropa.eudrugsandalcohol.ie For instance, 25I-NBOMe shows a 14-fold higher potency than its parent compound, 2C-I. europeanreview.org This enhancement is a cornerstone of the SAR for this class.

Positional Isomerism: While the ortho-substituted N-(2-methoxybenzyl) group is common and highly effective, the meta- (3-methoxy) and para- (4-methoxy) substituted analogues are also possible. drugsandalcohol.ie However, research indicates that the 2-methoxy substitution generally confers the highest affinity.

The Phenethylamine Core: Phenyl Ring Substitutions

The substitution pattern on the phenyl ring of the phenethylamine core is crucial for activity. The general scaffold involves methoxy (B1213986) groups at the 2 and 5 positions. wikipedia.org

Positions 2 and 5: The 2,5-dimethoxy substitution pattern is a highly conserved feature and is considered essential for the characteristic activity of this family of compounds. Alterations at these positions are generally avoided.

Position 4: This position is a well-explored region for tolerated substitutions. The nature of the substituent at the 4-position significantly modulates the compound's potency and receptor affinity. A variety of halogen and alkyl groups have been successfully substituted at this position, leading to a range of potent 5-HT₂A agonists. wikipedia.org In the case of 25G-NBOMe, this position is occupied by a methyl group. caymanchem.com The table below illustrates the common substitutions at this position.

Position 3: In 25G-NBOMe, a methyl group is also present at the 3-position of the phenyl ring. caymanchem.com The exploration of substitutions at this position is less common in the widely known NBOMe analogues, but its presence in 25G-NBOMe indicates that this region can tolerate at least small alkyl groups.

The Ethylamine Chain: An Avoided Region for Substitution

Alpha-carbon: The ethylamine linker between the phenyl ring and the nitrogen atom is generally intolerant to substitution. The addition of a methyl group to the alpha-carbon (the carbon atom adjacent to the phenyl ring) to create the N-benzyl amphetamine equivalent has been shown to greatly reduce potency and activity. wikipedia.org Therefore, this is considered a region to be avoided for substitution.

Interactive Data Tables

Table 1: Effect of Substitution at Position 4 of the Phenyl Ring

CompoundSubstituent at Position 4Chemical Formula
25I-NBOMe Iodine (I)C₁₈H₂₂INO₃
25B-NBOMe Bromine (Br)C₁₈H₂₂BrNO₃
25C-NBOMe Chlorine (Cl)C₁₈H₂₂ClNO₃
25G-NBOMe Methyl (CH₃)C₂₀H₂₇NO₃
25H-NBOMe Hydrogen (H)C₁₈H₂₃NO₃

This table showcases various analogues where the substituent at the 4-position of the phenyl ring is modified, demonstrating a tolerated region for substitution.

Table 2: Summary of SAR for the NBOMe Scaffold

Molecular RegionSubstitution TypeEffect on 5-HT₂A Receptor ActivityStatus
Nitrogen Atom N-(2-methoxybenzyl)Significantly Increases Affinity & PotencyTolerated / Optimal
Phenyl Ring (Position 4) Halogen or small alkyl groupsModulates PotencyTolerated
Phenyl Ring (Positions 2 & 5) Methoxy groupsGenerally required for high activityAvoided (for changes)
Ethylamine Chain (α-carbon) Methyl groupGreatly Reduces PotencyAvoided

Pharmacological Profile and Receptor Interactions in Vitro and Preclinical Studies

Serotonin (B10506) Receptor Subtype Affinities and Functional Agonism

The in vitro pharmacological activity of 25G-NBOMe is characterized by its high affinity and functional agonism at the serotonin 5-HT2A receptor, along with a distinct selectivity profile across other serotonin receptor subtypes.

High Binding Affinity (Ki Values) for 5-HT2A Receptors

Preclinical research has consistently demonstrated that 25G-NBOMe exhibits a high binding affinity for the 5-HT2A receptor, with reported Ki values in the low nanomolar range. One study identified a specific Ki value of approximately 0.5 nM for 25G-NBOMe at the 5-HT2A receptor. This high affinity is a hallmark of the NBOMe series of compounds and is significantly greater than that of its parent compound, 2C-G. mdpi.com

Functional Potency (EC50 Values) at 5-HT2A Receptors

In line with its high binding affinity, 25G-NBOMe acts as a potent agonist at the 5-HT2A receptor. While specific EC50 values for 25G-NBOMe are not extensively reported in the reviewed literature, the NBOMe class of compounds are generally characterized as very potent 5-HT2A receptor agonists, with EC50 values typically ranging from 0.04 to 0.5 µM. nih.gov This potent agonism at the 5-HT2A receptor is believed to be the primary mechanism underlying the compound's pharmacological effects.

Selectivity Profile Across Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C)

The selectivity profile of 25G-NBOMe reveals a preference for the 5-HT2A receptor over other serotonin receptor subtypes. Studies indicate that it has a lower affinity for 5-HT1A and 5-HT2C receptors. Furthermore, its activity at the 5-HT2B receptor is reported to be negligible. This selectivity for the 5-HT2A receptor is a key feature of its pharmacological profile. The N-2-methoxybenzyl substitution characteristic of the NBOMe series generally reduces binding affinity to 5-HT1A receptors compared to their 2C counterparts. nih.gov

Interactions with Other Monoamine Receptors

Beyond the serotonergic system, the interactions of 25G-NBOMe with other monoamine receptors, such as adrenergic and dopaminergic receptors, have been investigated to a lesser extent.

Adrenergic Receptor Binding (e.g., α1)

Histaminergic H1 Receptor Interactions

In vitro studies investigating a range of NBOMe compounds have demonstrated that the N-2-methoxybenzyl substitution increases binding affinity at histaminergic H1 receptors compared to their 2C phenethylamine (B48288) precursors. nih.gov While specific data for 25G-NBOMe is part of this broader class analysis, detailed individual values are often reported for more commonly studied analogues. The affinity for the H1 receptor across the NBOMe class is generally in the micromolar range. nih.gov

Compound ClassReceptorFindingReference
NBOMe DrugsHistaminergic H1N-2-methoxybenzyl substitution increases binding affinity. Ki values are typically in the micromolar range (e.g., 25B-NBOMe Ki: 0.9 µM, 25C-NBOMe Ki: 0.7 µM). nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Affinity

The affinity of NBOMe compounds for the trace amine-associated receptor 1 (TAAR1) has been characterized in preclinical studies. Research using rat and mouse TAAR1 shows that while the parent 2C compounds interact potently with this receptor, the addition of the N-2-methoxybenzyl group to form NBOMe compounds generally reduces binding affinity. nih.gov Despite this reduction, NBOMe compounds, including by extension 25G-NBOMe, still exhibit affinity for TAAR1, with reported Ki values for various analogues falling within a range of 0.06 to 2.2 µM. nih.gov

Compound ClassReceptorAffinity (Ki)Reference
NBOMe DrugsTAAR1 (rat/mouse)0.06 - 2.2 µM nih.gov

Mu-Opioid Receptor Activation

Recent in vitro research has explored the off-target effects of NBOMe compounds, revealing interactions with the µ-opioid receptor (MOR). nih.gov Studies have shown that some compounds within the NBOMe structural class can activate the MOR, an effect confirmed through multiple assay types, including β-arrestin recruitment and G protein-based calcium release assays. nih.gov This activation was blocked by the opioid antagonist naloxone, indicating that these NBOMe compounds likely occupy the conventional opioid binding pocket. nih.gov However, this MOR activity was generally observed at high concentrations, suggesting it may be weak compared to their primary targets. nih.govresearchgate.net

Neurotransmitter System Modulation (Preclinical)

Preclinical investigations, primarily using analogues such as 25I-NBOMe, indicate that the NBOMe class can significantly modulate the release of key neurotransmitters, including dopamine (B1211576), glutamate (B1630785), and serotonin. frontiersin.orgresearchgate.netnih.gov

Effects on Dopamine Release (e.g., Striatal Synaptosomes, Nucleus Accumbens)

Studies on NBOMe compounds have consistently shown an impact on the dopaminergic system. nih.gov Research on 25I-NBOMe demonstrated increased dopamine release from mouse striatal synaptosomes in vitro. wikipedia.org In vivo microdialysis studies in rats have confirmed these findings, showing that 25I-NBOMe administration leads to elevated extracellular dopamine levels in the nucleus accumbens and frontal cortex. frontiersin.orgmdpi.comnih.gov Similarly, research on 25H-NBOMe and 25N-NBOMe also points to abuse potential mediated through the dopaminergic system. nih.govresearchgate.netresearchgate.net Repeated administration of 25N-NBOMe was found to reduce the expression of the dopamine D2 receptor in both the nucleus accumbens and dorsal striatum. nih.gov

CompoundModel SystemBrain RegionEffectReference
25I-NBOMeMouse Striatal Synaptosomes (In Vitro)StriatumIncreased dopamine release wikipedia.org
25I-NBOMeRats (In Vivo Microdialysis)Nucleus Accumbens ShellSignificantly increased extracellular dopamine levels frontiersin.orgmdpi.com
25I-NBOMeRats (In Vivo Microdialysis)Frontal CortexIncreased extracellular dopamine levels nih.gov
25H-NBOMeRats (In Vivo Microdialysis)StriatumSignificantly increased dopamine levels researchgate.net
25N-NBOMeRodentsNucleus Accumbens & Dorsal StriatumReduced expression of dopamine D2 receptor after repeated administration nih.gov

Influence on Glutamate Release

The glutamatergic system is also significantly affected by NBOMe compounds. Preclinical studies using 25I-NBOMe in rats have demonstrated a marked increase in the extracellular levels of glutamate in the frontal cortex. frontiersin.orgnih.gov This effect on glutamate release is believed to be related to the compounds' potent activity at 5-HT2A receptors. researchgate.netnih.gov Further studies have shown that antagonists for the 5-HT2A and 5-HT2C receptors can block the glutamate-releasing effects of 25I-NBOMe. researchgate.netnih.gov

Impact on Serotonin Release

The primary targets of NBOMe compounds are serotonin receptors, and they also influence serotonin release. In vivo microdialysis studies in rats have shown that acute administration of 25I-NBOMe increases the extracellular levels of serotonin (5-HT) in the frontal cortex. frontiersin.orgnih.gov This effect appears to be dose-dependent, with some studies showing an inverted U-shaped dose-response curve. nih.gov The modulation of serotonin release is a central component of the pharmacological action of this class of compounds and is mediated by their potent agonist activity at 5-HT2A and 5-HT2C receptors. researchgate.netnih.gov

Role of 5-HT2A and 5-HT2C Receptors in Neurotransmission Modulation

The chemical compound 25G-NBOMe is a derivative of the 2C-G phenethylamine, characterized by the addition of an N-(2-methoxybenzyl) group to the amine. caymanchem.com This structural modification is a defining feature of the NBOMe class of compounds, significantly enhancing binding affinity and potency at specific serotonin receptors compared to their 2C-phenethylamine counterparts. nih.govljmu.ac.uk In vitro and preclinical studies have established that 25G-NBOMe's pharmacological activity is primarily driven by its potent interaction with the serotonin 5-HT2A receptor. wikipedia.org It also demonstrates a notable, albeit lower, affinity for the 5-HT2C receptor. The activation of these receptors, particularly the 5-HT2A subtype, is central to the modulation of several neurotransmitter systems.

25G-NBOMe is a potent and selective agonist for the 5-HT2A receptor. Research has demonstrated that the N-benzyl substitution is crucial for this high affinity, with 25G-NBOMe exhibiting a binding affinity (Kᵢ) of approximately 0.5 nM for the 5-HT2A receptor. The interaction of NBOMe compounds with 5-HT2A and 5-HT2C receptors is known to be agonistic, meaning they activate the receptor to produce a biological response. nih.govnih.gov Functional assays confirm that NBOMe compounds are not only potent but also highly efficacious agonists at the 5-HT2A receptor. researchgate.net

The activation of 5-HT2A receptors is widely understood to be the primary mechanism for the effects of serotonergic hallucinogens. nih.govtusnovics.pl These receptors are densely expressed in key brain regions involved in cognitive and perceptual processing, such as the prefrontal cortex. Preclinical studies on related NBOMe compounds indicate that agonism at these receptors can modulate the release of other critical neurotransmitters. For instance, studies on 25I-NBOMe have shown it can increase the extracellular release of dopamine in the nucleus accumbens and striatum. wikipedia.orgnih.gov Furthermore, repeated administration of other NBOMes, such as 25N-NBOMe, has been observed to alter the expression of dopamine D2 receptors in these brain areas. researchgate.net While these findings are for other NBOMe analogues, they highlight the downstream effects on the dopaminergic system following potent 5-HT2A receptor activation, a primary characteristic shared by 25G-NBOMe.

Interactive Data Tables

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) of 25G-NBOMe and Related Compounds

Compound 5-HT2A 5-HT2C 5-HT1A Adrenergic α1 Dopamine D1 Source(s)
25G-NBOMe ~0.5 Lower Affinity* Negligible Affinity* Weaker Interaction** Weaker Interaction**
25I-NBOMe 0.3 >35-fold lower than 5-HT2A >1000-fold lower than 5-HT2A 0.3-0.9 µM >1 µM nih.govresearchgate.net
25C-NBOMe 0.2 >35-fold lower than 5-HT2A >1000-fold lower than 5-HT2A N/A N/A researchgate.net

*Qualitative description from source; specific Kᵢ value not provided. **Interaction is weaker compared to 25I-NBOMe.

Table 2: In Vitro Functional Potency (EC₅₀, nM) of NBOMe Compounds at Serotonin Receptors

Compound 5-HT2A Receptor 5-HT2C Receptor Assay Type Source(s)
NBOMe Class * 40 - 500 N/A Ca²⁺ mobilization nih.gov
25D-NBOMe 0.5 - 1.5 High Potency IP-1 Functional Assay nih.gov
25E-NBOMe 0.5 - 1.5 High Potency IP-1 Functional Assay nih.gov
25I-NBOH 0.5 - 1.5 High Potency IP-1 Functional Assay nih.gov
25N-NBOMe 0.5 - 1.5 High Potency IP-1 Functional Assay nih.gov

*Represents the range for the general class of NBOMe drugs.

Preclinical Neuropharmacology and Mechanistic Toxicology Research

In Vitro Cytotoxicity and Neuronal Cell Line Studies

Comprehensive searches of scientific databases and literature have not yielded studies that specifically investigate the cytotoxic effects of 25G-NBOMe (hydrochloride) on established neuronal cell lines.

Effects on Neuronal Cell Viability (e.g., SH-SY5Y, PC12, SN471 Cells)

There is currently no available research data detailing the impact of 25G-NBOMe (hydrochloride) on the viability of common neuronal cell models such as the human neuroblastoma cell line SH-SY5Y, the rat pheochromocytoma cell line PC12, or the murine dopaminergic neuronal cell line SN471. Consequently, the half-maximal inhibitory concentration (IC50) values, which are crucial for quantifying a substance's cytotoxic potential, have not been determined for 25G-NBOMe in these cellular systems.

Comparative Cytotoxicity Potency (e.g., versus Methamphetamine)

Due to the absence of primary cytotoxicity data for 25G-NBOMe (hydrochloride), no comparative analyses of its cytotoxic potency against other psychoactive substances, such as methamphetamine, have been performed or reported. Such comparative studies are essential for contextualizing the relative neurotoxic potential of a novel compound.

Molecular Pathways Implicated in Neurotoxicity

The molecular mechanisms that may underlie any potential neurotoxic effects of 25G-NBOMe (hydrochloride) remain unelucidated. Research into its interaction with key intracellular signaling pathways is not currently available.

Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling Pathways

There are no published findings to indicate whether 25G-NBOMe (hydrochloride) activates the MAPK/ERK signaling cascade. This pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its modulation is a common feature in the mechanism of many neurotoxic substances.

Mechanisms Contributing to Neuronal Cell Death

Given the lack of data on its effects on cell viability and key signaling pathways, the specific mechanisms by which 25G-NBOMe (hydrochloride) might induce neuronal cell death, such as apoptosis or necrosis, have not been investigated.

Preclinical Behavioral Pharmacology

Head-Twitch Response (HTR) in Rodents as a 5-HT2A-Mediated Indicator

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement recognized as a reliable behavioral proxy for the activation of the serotonin (B10506) 2A (5-HT2A) receptor, a key target for hallucinogenic compounds. nih.govnih.gov Studies consistently demonstrate that compounds in the NBOMe series, including analogs like 25I-NBOMe and 25C-NBOMe, potently induce HTR in mice and rats. nih.gov This effect is directly mediated by the 5-HT2A receptor, as the response can be completely blocked by the administration of a selective 5-HT2A antagonist such as M100,907 or ketanserin. researchgate.netljmu.ac.ukfrontiersin.org

Research comparing N-benzyl substituted phenethylamines to their parent compounds shows a marked increase in potency. For instance, 25I-NBOMe is approximately 14 to 18 times more potent than its counterpart, 2C-I, in inducing HTR in C57BL/6J mice. researchgate.net The potency of 25I-NBOMe (ED50 = 0.17 µmol/kg) is notable, being only slightly less potent than lysergic acid diethylamide (LSD) (ED50 = 0.13 µmol/kg) in the same mouse model. ljmu.ac.uk The response to these compounds often follows a U-shaped or inverted U-shaped dose-response curve. d-nb.inforesearchgate.net For example, with 25I-NBOMe, the HTR effect in rats was significant at lower and higher doses (1 and 10 mg/kg) but weaker at a middle dose (3 mg/kg), a phenomenon potentially related to competing activation of other receptors like the 5-HT2C receptor at different concentrations. d-nb.info Similarly, the selective 5-HT2A agonist 25CN-NBOH also produces an inverted U-shaped dose-response curve for HTR in mice. frontiersin.org

Comparative Potency of Phenethylamines in Inducing Head-Twitch Response (HTR) in Mice
CompoundED₅₀ (µmol/kg, s.c.)Relative Potency vs. 2C-ISource
25I-NBOMe0.17~14-18x Higher researchgate.netljmu.ac.uk
2C-I2.42Baseline researchgate.netljmu.ac.uk
LSD0.13~18.6x Higher ljmu.ac.uk

Assessment of Reinforcing Effects (e.g., Conditioned Place Preference in Rodents)

The conditioned place preference (CPP) test is a standard method used to evaluate the rewarding or aversive properties of a substance. In this paradigm, an animal's preference for an environment previously paired with the substance is measured. Studies have shown that several NBOMe compounds, including 25H-NBOMe, induce significant conditioned place preference in mice, suggesting they have rewarding effects. nih.govresearchgate.netnih.gov

Specifically, 25H-NBOMe administered at doses of 0.1 and 0.5 mg/kg resulted in a significant increase in time spent in the drug-paired compartment. nih.govresearchgate.netnih.gov This rewarding effect was comparable in magnitude to that produced by methamphetamine (1 mg/kg). nih.govresearchgate.net Other analogs, such as 25I-NBOMe (at 0.3 mg/kg) and 25B-NBOMe (at 1 mg/kg), have also been shown to produce CPP in mice. nih.gov Furthermore, in self-administration (SA) tests, another measure of reinforcing effects, 25H-NBOMe (at 0.01 mg/kg/infusion) led to a significant increase in the number of infusions and active lever presses by mice, indicating a reinforcing effect. nih.govnih.gov These reinforcing properties are thought to be linked to the dopaminergic system, as studies with 25B-NBOMe showed that its CPP effect could be blocked by dopamine (B1211576) D1 and D2 receptor antagonists. nih.gov

Investigation of Tolerance Development in Neurotransmitter Release and Behavioral Effects

Preclinical studies have investigated the effects of repeated administration of NBOMe compounds, revealing the development of tolerance to some of their primary effects. Following a 7-day treatment with 25I-NBOMe (0.3 mg/kg/day) in rats, a subsequent challenge dose produced a weaker hallucinogenic-like response (measured by wet dog shakes, a behavior analogous to HTR) compared to the response after a single, acute dose. nih.govresearchgate.netnih.gov This behavioral tolerance was accompanied by a blunted response of dopamine, serotonin, and glutamate (B1630785) release in the frontal cortex. nih.govnih.gov

This development of tolerance is believed to be a result of the downregulation and desensitization of 5-HT2A receptors following repeated agonist stimulation. nih.gov Similar tolerance to HTR has been observed with other 5-HT2A agonists like 25CN-NBOH after repeated daily injections. frontiersin.org Interestingly, while tolerance developed in the frontal cortex, repeated 25I-NBOMe administration led to an increased release of dopamine and serotonin in the striatum and nucleus accumbens in response to a challenge dose, suggesting complex and region-specific neuroadaptations. nih.gov

Developmental Toxicology in Model Organisms

Application of Zebrafish Embryo Model for Toxicity Assessment

The zebrafish (Danio rerio) embryo has become a valuable model organism for assessing the developmental toxicity of chemical compounds due to its rapid external development, optical transparency, and high genetic homology to humans. ufmg.brnih.govnih.gov Studies using this model have demonstrated that 25H-NBOMe induces significant developmental abnormalities. ufmg.brcapes.gov.br

Exposure of zebrafish embryos to 25H-NBOMe resulted in a range of concentration-dependent toxic effects. ufmg.brresearchgate.net High concentrations (e.g., 100 µg/mL) caused significant mortality, while lower concentrations led to a variety of non-lethal, teratogenic effects. ufmg.brcapes.gov.brresearchgate.net These malformations included delayed egg hatching, spine and body malformations, pericardial edema, otolith malformation, and blood clotting. ufmg.brcapes.gov.brresearchgate.net The calculated median lethal concentration (LC50) for 25H-NBOMe after 96 hours of exposure was 84 µg/mL. ufmg.br These findings highlight the potential for 25H-NBOMe to act as a teratogen, causing structural and developmental abnormalities in a vertebrate model organism. ufmg.br

Developmental Effects of 25H-NBOMe on Zebrafish Embryos (96h Exposure)
ConcentrationObserved EffectsSource
100 µg/mLHigh mortality ufmg.brcapes.gov.br
Up to 50 µg/mLPredominantly non-lethal effects ufmg.brcapes.gov.br
Various sublethal concentrationsSpine malformation, egg hatching delay, body malformation, otolith malformation, pericardial edema, blood clotting ufmg.brcapes.gov.brresearchgate.net

Observed Developmental Impairments (e.g., Spine Malformation, Egg Hatching Delay)

Preclinical studies using the zebrafish (Danio rerio) model, a common organism for evaluating developmental toxicity, have demonstrated that compounds in the NBOMe family can induce significant developmental abnormalities. wikipedia.org Research specifically investigating 25H-NBOMe, a close structural analogue of 25G-NBOMe, identified several non-lethal teratogenic effects following exposure.

In these studies, zebrafish embryos exposed to 25H-NBOMe exhibited a range of developmental malformations. Notably, these included spine malformations and delays in egg hatching. nih.gov The appearance of these sublethal effects occurred at lower concentrations, while higher concentrations led to increased embryo mortality. nih.gov Besides spine curvature and hatching delays, other observed malformations included pericardial edema, body malformation, and blood clotting. nih.gov These findings suggest a potential for teratogenicity, where the compound can interfere with normal embryonic development. nih.gov

Table 1: Developmental Effects of 25H-NBOMe in Zebrafish Embryos

Observed EffectDescriptionReference
Spine MalformationAbnormal curvature or development of the spinal column in developing larvae. nih.gov
Egg Hatching DelayA noticeable delay in the time required for embryos to hatch compared to control groups. nih.gov
Body MalformationGeneral deformities in the overall body structure of the zebrafish larvae. nih.gov
Pericardial EdemaFluid accumulation around the heart, indicating potential cardiovascular development issues. nih.gov
Blood ClottingIrregularities in blood coagulation observed in the developing embryos. nih.gov

Impact on Cardiomyocyte Cells and Related Enzyme Expression

In vitro studies on other NBOMe analogues have revealed direct cardiotoxic effects at the cellular level. frontiersin.orgfrontiersin.org Research using H9c2 cells, a cell line derived from rat heart tissue (cardiomyocytes), has shown that exposure to compounds like 25C-NBOMe and 25D-NBOMe reduces cell viability. wikipedia.orgfrontiersin.org

A key mechanism identified in this cardiotoxicity involves the downregulation of p21 (CDC42/RAC)-activated kinase 1 (PAK1). frontiersin.orgfrontiersin.org PAK1 is an enzyme known to have a protective role in the cardiovascular system. frontiersin.orgnih.gov Studies demonstrated that 25C-NBOMe and 25D-NBOMe decreased the expression of PAK1. frontiersin.orgfrontiersin.org Further research on 25I-NBOMe confirmed these findings, showing it also decreased the viability of H9c2 cells and primary mouse cardiomyocytes in a concentration-dependent manner. nih.govresearchgate.net This compound was also found to reduce PAK1 activity in vitro and downregulate its expression in the hearts of rats, which was associated with abnormal electrocardiogram (ECG) patterns, specifically a prolonged QTc interval. nih.govresearchgate.net

Table 2: Effects of NBOMe Analogues on Cardiomyocytes

CompoundCell Line/ModelObserved EffectMechanismReference
25C-NBOMeH9c2 CardiomyocytesReduced cell viabilityDownregulation of PAK1 expression wikipedia.orgfrontiersin.org
25D-NBOMeH9c2 Cardiomyocytes, Rat ModelReduced cell viability, Prolonged QT intervalDownregulation of PAK1 expression, Inhibition of hERG potassium channel frontiersin.orgfrontiersin.org
25I-NBOMeH9c2 Cardiomyocytes, Primary Mouse Cardiomyocytes, Rat ModelReduced cell viability, Prolonged QTc intervalReduced PAK1 activity and expression nih.govresearchgate.net

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for the analysis of 25G-NBOMe, allowing for the separation of the compound from other substances present in a sample. The choice of chromatographic technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis, such as qualitative identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used for the analysis of 25G-NBOMe, particularly in seized materials like blotter papers. nih.govbrjac.com.br This method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns.

The electron impact mass spectra of 25G-NBOMe and related NBOMe compounds often exhibit similar fragmentation patterns, with dominant ions typically observed at m/z = 150, 121, and 91. nih.gov The ions analogous to the parent 2C-series compounds (like 2C-G for 25G-NBOMe) are also present but generally show low intensities. nih.gov To enhance volatility and improve chromatographic performance, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) is sometimes employed. This process can also aid in the determination of the molecular masses of the substances. nih.gov

In a broader context of analyzing multiple phenethylamines in urine, a GC-MS method was established with a temperature program starting at 120°C, holding for 0.5 minutes, then ramping to 180°C at 15°C/min, and finally to 200°C at 3°C/min. koreascience.kr For 25G-NBOMe specifically, this method demonstrated a linearity range of 50-1000 ng/mL with a correlation coefficient (r²) of 0.9965. koreascience.kr The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 20 ng/mL and 50 ng/mL, respectively. koreascience.kr

GC-MS Method Parameters for 25G-NBOMe in Urine

Parameter Value
Linearity Range 50-1000 ng/mL
Correlation Coefficient (r²) 0.9965
Limit of Detection (LOD) 20 ng/mL

| Limit of Quantification (LOQ) | 50 ng/mL |

This table summarizes the performance of a specific GC-MS method for the analysis of 25G-NBOMe in urine samples. koreascience.kr

Forensic analysis of blotter papers containing NBOMe compounds is commonly performed using GC-MS. europeanreview.org However, it is often considered a preliminary test, with confirmation by more sensitive techniques like LC-MS/MS being necessary for unequivocal identification, especially due to the complex matrix of the blotter paper itself. europeanreview.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for the detection and quantification of NBOMe compounds, including 25G-NBOMe, in various biological and forensic samples. europeanreview.orgacs.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Several studies have developed and validated LC-MS/MS methods for the simultaneous analysis of multiple NBOMe derivatives. For instance, a method was developed for the identification and quantification of nine different NBOMe compounds, including 25G-NBOMe, in human urine. nih.gov This particular assay utilized a rapid solid-phase extraction (SPE) for sample cleanup and demonstrated linearity from 1 to 100 ng/mL for all analytes. nih.gov The bias for the NBOMe derivatives was found to be between 86% and 116%, with a coefficient of variation of less than 14%. nih.gov

Another LC-MS/MS method was validated for the quantification of seven NBOMes, including 25G-NBOMe, in dried blood spot (DBS) samples. researchgate.net This method achieved a limit of detection (LOD) and limit of quantitation (LOQ) of 0.05 ng/mL and 0.1 ng/mL, respectively. researchgate.net The interday imprecision and bias were not higher than 11.4% and 10.3%, respectively, demonstrating good accuracy and precision. researchgate.net

The fragmentation patterns of NBOMe derivatives have been characterized using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), a high-resolution mass spectrometry technique. acs.org This allows for the establishment of molecular networking maps to aid in the identification of known and unknown derivatives. acs.org

LC-MS/MS Method Performance for NBOMe Derivatives

Matrix Analytes Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
Human Urine 9 NBOMes (incl. 25G-NBOMe) 1 - 100 - - nih.gov
Dried Blood Spots 7 NBOMes (incl. 25G-NBOMe) - 0.05 0.1 researchgate.net

| Whole Blood, Plasma, Urine | 6 NBOMes | 0.01-20 | - | 0.01-0.02 | researchgate.net |

This table provides a comparative overview of different LC-MS/MS methods developed for the analysis of NBOMe compounds in various biological matrices. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced separation efficiency and speed compared to conventional HPLC, making it a powerful tool for the analysis of 25G-NBOMe and other NBOMe derivatives. europeanreview.orgacs.org This technique is particularly valuable for quantifying low concentrations of these potent compounds in complex biological matrices. researchgate.net

A validated UPLC-MS/MS method was developed for the simultaneous quantification of six NBOMe analogs in whole blood, plasma, and urine. researchgate.net This method achieved impressive limits of quantification, ranging from 0.01 to 0.02 ng/mL (10-20 pg/mL), with a typical linear dynamic range of 0.01-20 ng/mL. researchgate.net Such high sensitivity is crucial for detecting the exceedingly low concentrations often found in postmortem cases, which are frequently less than 0.50 ng/mL. researchgate.net

In another application, UPLC-MS/MS was used for the quantification of 25B-NBOMe and 4-CMC in blood samples from severe intoxication cases. nih.gov This highlights the utility of the technique in forensic toxicology for establishing the presence and concentration of novel psychoactive substances. nih.gov The combination of UPLC's superior chromatographic resolution with the specificity of tandem mass spectrometry allows for reliable identification and quantification even in challenging sample types. europeanreview.org

Key Advantages of UPLC-MS/MS for NBOMe Analysis

Feature Benefit
High Sensitivity Enables detection of very low concentrations (pg/mL range). researchgate.net
Rapid Analysis Short run times improve sample throughput. researchgate.net
High Resolution Provides excellent separation of analytes from matrix components. europeanreview.org

| Versatility | Applicable to various biological matrices like blood, plasma, and urine. researchgate.net |

This table outlines the primary advantages of employing UPLC-MS/MS for the analytical characterization of NBOMe compounds. europeanreview.orgresearchgate.net

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) is a valuable analytical technique for the identification and quantification of NBOMe derivatives. acs.orgnih.gov This method provides information on both the retention time and the UV-Vis spectrum of the analyte, enhancing the confidence in its identification. nih.gov

A study comparing HPLC-DAD with amperometric detection for the analysis of four NBOMe derivatives (25F, 25C, 25B, and 25I-NBOMe) demonstrated the utility of the DAD system. acs.org Under optimized conditions, the order of elution was dependent on the polarity of the derivative, with the more polar 25F-NBOMe eluting first. acs.org The detection limit for the HPLC-DAD system was found to be between 4.6 and 6.7 μg/mL. acs.org

The selectivity of the HPLC-DAD method was confirmed by demonstrating that LSD, a common co-eluent or adulterant, did not interfere with the detection of the NBOMe derivatives. nih.gov The resolution between the LSD peak and the first eluting NBOMe was sufficient to ensure accurate quantification. nih.gov

HPLC-DAD Method Parameters for NBOMe Analysis

Parameter Value
Detection Wavelength (UV) 205 nm
Limit of Detection (LOD) 4.6–6.7 μg/mL
Elution Order (example) 25F-NBOMe > 25C-NBOMe > 25B-NBOMe > 25I-NBOMe

| Selectivity | No interference from LSD |

This table summarizes key parameters and findings from an HPLC-DAD method developed for the analysis of NBOMe derivatives. acs.orgnih.gov

High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD)

High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD) presents an alternative detection method for the analysis of electrochemically active compounds like NBOMe derivatives. acs.orgnih.gov This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface, offering a different mode of selectivity compared to UV-based detectors. acs.org

In a comparative study, an HPLC-AD method was developed for the simultaneous quantification of four NBOMe derivatives. acs.org The retention times observed were slightly delayed compared to the HPLC-DAD system due to the experimental setup. nih.gov The order of elution remained consistent with that of the DAD system, dependent on the polarity of the analytes. acs.org

The limit of detection for the HPLC-AD system was reported to be between 9.7 and 18 μg/mL. acs.org While less sensitive than the DAD system in this particular study, amperometric detection can offer advantages in terms of selectivity for certain compounds and matrices. The method was successfully applied to the analysis of simulated blotter papers with satisfactory percentage recoveries. acs.org

Comparison of HPLC-DAD and HPLC-AD for NBOMe Analysis

Detection Method Limit of Detection (LOD) (μg/mL) Retention Time (example: 25F-NBOMe) (min)
HPLC-DAD 4.6–6.7 3.83 ± 0.02

| HPLC-AD | 9.7–18 | 3.84 ± 0.02 |

This table provides a direct comparison of the limits of detection and an example retention time for HPLC-DAD and HPLC-AD methods for NBOMe analysis, based on a specific study. acs.orgnih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that has been successfully employed for the identification and quantification of NBOMe compounds in seized materials. europeanreview.orgnih.gov It offers a cost-effective and rapid method for screening multiple samples simultaneously.

A validated HPTLC method was developed for the analysis of 25C-NBOMe in blotter papers. nih.govsemanticscholar.org This method demonstrated good specificity, linearity, accuracy, and precision, making it suitable for routine forensic analysis. nih.gov The specificity was assessed by confirming that potential co-occurring substances like LSD and DMT did not interfere with the analysis of 25C-NBOMe. nih.gov The identity of the compound was further confirmed by GC-MS. nih.gov

In the analysis of 15 real blotter paper samples using this HPTLC method, 25C-NBOMe was identified in all cases, with concentrations ranging from 701.0 to 1943.5 µg per blotter. nih.gov This highlights the wide variability in the amount of active substance present in street samples. HPTLC, in conjunction with other techniques, provides a robust approach for the forensic characterization of NBOMe-containing materials. nih.gov

HPTLC Method Validation for 25C-NBOMe in Blotters

Parameter Finding
Specificity No interference from LSD (Rf 0.06) or DMT (Rf 0.10). nih.gov
Application Quantified 25C-NBOMe in 15 real samples. nih.gov
Concentration Range Found 701.0–1943.5 µg per blotter. nih.gov

| Confirmation | Identity confirmed by GC-MS. nih.gov |

This table summarizes the validation parameters and findings of an HPTLC method developed for the analysis of 25C-NBOMe in seized blotter papers. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of novel psychoactive substances like 25G-NBOMe. These methods provide detailed information about the molecular structure and can help in identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous identification of chemical structures. For 25G-NBOMe, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the connectivity of atoms within the molecule.

Published ¹H NMR data for 25G-NBOMe, typically recorded in deuterated solvents like DMSO-d6, shows characteristic signals corresponding to the different protons in the molecule. researchgate.net For instance, the aromatic protons on the two benzene (B151609) rings will appear in distinct regions of the spectrum, and their splitting patterns provide information about their relative positions. The methoxy (B1213986) and methyl groups will present as sharp singlets, while the ethylamine (B1201723) chain protons will show more complex splitting patterns due to coupling with neighboring protons. researchgate.net

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the 25G-NBOMe molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of these signals is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an oxygen atom). researchgate.net

Table 1: Representative NMR Data for 25G-NBOMe This table is based on generalized knowledge of NMR spectroscopy for similar compounds and may not represent exact experimental values for 25G-NBOMe.

Atom Type ¹H Chemical Shift (ppm, representative) ¹³C Chemical Shift (ppm, representative)
Aromatic Protons6.5 - 7.5110 - 160
Methoxy Protons3.7 - 3.955 - 60
Ethylamine Protons2.8 - 3.530 - 50
Ring Methyl Protons2.1 - 2.315 - 20

Mass Spectrometry Fragmentation Patterns for Structural Confirmation (e.g., specific m/z fragments)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of 25G-NBOMe through its fragmentation pattern. When analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the 25G-NBOMe molecule breaks apart in a predictable manner, producing characteristic fragment ions.

Under electron ionization (EI) conditions typical for GC-MS, the mass spectra of NBOMe compounds, including 25G-NBOMe, are often very similar. nih.gov Dominant ions are commonly observed at a mass-to-charge ratio (m/z) of 150, 121, and 91. researchgate.netnih.gov The ion at m/z 121 is a common and often the base peak for many NBOMe compounds, corresponding to the methoxybenzyl fragment. wvu.eduljmu.ac.uk The ion at m/z 150 is also a significant fragment. nih.govwvu.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides more detailed structural information. The protonated molecule [M+H]⁺ for 25G-NBOMe is observed, and subsequent fragmentation (MS/MS) confirms the N-(2-methoxy)benzyl substitution. nih.gov The fragmentation patterns of NBOMe compounds are known to be influenced by the substitution on the phenethylamine (B48288) core. ies.gov.pl

Table 2: Characteristic Mass Spectrometry Fragments for NBOMe Compounds This table includes fragments commonly observed for NBOMe compounds, including those relevant to 25G-NBOMe.

m/z Value Proposed Fragment Structure/Identity Significance
330[M+H]⁺ of 25G-NBOMeMolecular ion
150Dominant fragment in many NBOMe compounds nih.govwvu.edu
121Methoxybenzyl cationCharacteristic fragment for NBOMe series researchgate.netnih.govwvu.edu
91Tropylium ionCommon fragment in compounds with a benzyl (B1604629) group researchgate.netnih.govwvu.edu

Method Validation and Application in Research Samples

For the reliable analysis of 25G-NBOMe in various research contexts, it is essential to validate the analytical methods used. This ensures that the results are accurate, precise, and reproducible.

Parameters of Validation: Limit of Detection (LOD), Linearity, Precision

Method validation for 25G-NBOMe typically involves assessing several key parameters. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise. For NBOMe compounds, LODs in the range of 0.05 to 1.0 ng/mL have been reported in biological matrices using sensitive techniques like LC-MS/MS. researchgate.netd-nb.info

Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. Calibration curves are constructed, and a high correlation coefficient (r²) is expected. oup.com For example, a validated LC-MS/MS method for several NBOMe compounds, including 25G-NBOMe, showed linearity from 1 to 100 ng/mL. oup.com

Precision refers to the closeness of repeated measurements and is usually expressed as the coefficient of variation (%CV). Both intra-day (within the same day) and inter-day (on different days) precision are evaluated. For a validated method for nine NBOMe derivatives, the precision was found to be less than 14% %CV. oup.com

Table 3: Example of Method Validation Parameters for NBOMe Analysis This table provides a summary of typical validation parameters reported for the analysis of NBOMe compounds.

Parameter Typical Value/Range Reference
Limit of Detection (LOD)0.05 - 1.0 ng/mL researchgate.netd-nb.infooup.com
Linearity (r²)> 0.99 oup.comnih.gov
Precision (%CV)< 15% researchgate.netoup.comnih.gov

Analysis of Simulated Research Matrices (e.g., Blotter Papers)

A common form in which NBOMe compounds are encountered is on blotter paper. Analytical methods have been developed and validated for the extraction and quantification of these compounds from such matrices. nih.govnih.gov These methods often involve extracting the compound from the blotter paper using a suitable solvent, such as methanol, followed by analysis using techniques like LC-MS/MS. nih.gov

Studies have shown the successful detection and quantification of 25G-NBOMe on blotter papers, often alongside other NBOMe derivatives. researchgate.netnih.govnih.gov The analysis can also reveal the presence of impurities or other related compounds. nih.gov

Differentiation of Structural Isomers (e.g., Ortho-, Meta-, Para-substituted N-(methoxybenzyl) analogs)

A significant analytical challenge is the differentiation of positional isomers of NBOMe compounds, such as those with ortho-, meta-, or para-substitutions on the N-methoxybenzyl ring. These isomers can have very similar properties, making their separation and identification difficult.

Gas chromatography with retention indices can be used to distinguish between positional isomers. wvu.eduojp.gov However, their mass spectra under electron ionization can be very similar. wvu.eduojp.gov The use of derivatization can sometimes enhance the differences in the mass spectra of isomers. nih.gov

Liquid chromatography, particularly with tandem mass spectrometry (LC-MS/MS), has been shown to be effective in differentiating these isomers without the need for derivatization. nih.govljmu.ac.uk The fragmentation patterns of the isomers in MS/MS can show subtle but significant differences that allow for their unambiguous identification. acs.org For example, the relative abundances of certain fragment ions can vary between ortho-, meta-, and para-isomers. wvu.edu

Lack of Specific Research Data Precludes Detailed Computational Analysis of 25G-NBOMe (hydrochloride)

A comprehensive review of available scientific literature reveals a significant scarcity of specific computational and molecular modeling studies focused solely on the compound 25G-NBOMe (hydrochloride). While the broader class of NBOMe compounds has been the subject of forensic and analytical characterization, detailed computational analyses as specified in the requested outline—including molecular docking simulations at the 5-HT2A receptor, molecular dynamics simulations, and DNA binding studies—are not present in the accessible research for 25G-NBOMe itself.

Forensic and analytical chemistry reports have confirmed the identification of 25G-NBOMe in seized materials, often alongside other synthetic compounds. researchgate.netnih.gov These studies primarily focus on the structural elucidation and detection of the substance using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

General pharmacological information suggests that the N-(2-methoxybenzyl) moiety, a defining feature of the NBOMe series, typically confers high potency and affinity for the serotonin (B10506) 5-HT2A receptor compared to their 2C predecessors. wikipedia.orgcaymanchem.com However, specific in silico data, such as predicted binding affinities or detailed interaction profiles for 25G-NBOMe, are not available. Research providing in-depth computational analysis has instead concentrated on more prevalent analogues such as 25I-NBOMe and 25H-NBOMe. scholarsresearchlibrary.comnih.govnih.govnih.gov

Similarly, no published studies were found that conducted molecular dynamics simulations to analyze the stability and dynamics of a 25G-NBOMe-receptor complex. While the technique is widely used to understand ligand-receptor interactions, its application to this specific compound has not been documented in the literature reviewed. 3ds.comnih.gov

Furthermore, investigations into the interactions between 25G-NBOMe and biomacromolecules like calf thymus DNA (ctDNA) are also absent from the scientific record. In contrast, detailed biophysical and molecular modeling studies have been performed on the analogue 25H-NBOMe, revealing its ability to bind to the major groove of ctDNA. nih.gov

Due to the lack of specific published data for 25G-NBOMe concerning molecular docking at the 5-HT2A receptor, molecular dynamics simulations, and DNA binding studies, it is not possible to construct a scientifically accurate and thorough article that adheres to the requested detailed outline. Generating content for these sections would require speculative extrapolation from related but distinct compounds, which would compromise the scientific integrity and accuracy of the information presented.

Computational Chemistry and Molecular Modeling Studies

Compound-Biomacromolecule Interactions

Binding Constants and Interaction Modes (e.g., Major Groove Binding)

Human Serum Albumin (HSA) Binding Studies

Human Serum Albumin (HSA) is a crucial transport protein in the bloodstream, and the binding of compounds to it can significantly affect their distribution and availability. Studies on the analog 25I-NBOMe provide a model for understanding how 25G-NBOMe might interact with HSA.

Biophysical and molecular modeling studies have indicated that NBOMe compounds, such as 25I-NBOMe, can bind to the two primary drug-binding sites on HSA, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). researchgate.netrsc.org The research on 25I-NBOMe suggests a simultaneous binding to both sites, with a notable affinity for this transport protein. rsc.org

The interaction between 25I-NBOMe and HSA is characterized by specific molecular forces. Theoretical molecular docking and experimental data have identified hydrogen bonding and van der Waals forces as the predominant forces driving the binding process. researchgate.netrsc.org These non-covalent interactions are crucial for the formation of a stable complex between the compound and the protein.

The binding of 25I-NBOMe to HSA has been observed to perturb the native structure of the protein. rsc.org Such conformational changes can affect HSA's ability to transport other essential endogenous and exogenous compounds, which could have broader physiological implications. The interaction and subsequent structural changes suggest that the distribution of 25G-NBOMe in the body could be significantly influenced by its binding to HSA. rsc.org

Characterization of Interaction Forces (e.g., Hydrogen Bonding, Van der Waals)

Theoretical Calculation Methods for Molecular Structure

The molecular structure of 25G-NBOMe and its analogs can be elucidated using various analytical and theoretical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy have been used to unequivocally identify the structure of NBOMe compounds. caymanchem.com

For computational studies, the geometries of related compounds like 25H-NBOMe have been optimized using semi-empirical methods such as AM1 (Austin Model 1). nih.gov Molecular docking simulations, often performed with software like GOLD, utilize algorithms such as the Astex Statistical Potential (ASP) to predict the binding poses and interactions of these ligands with biological macromolecules like DNA. nih.gov These theoretical calculations are essential for understanding the structure-activity relationships and the molecular basis of the interactions of these compounds.

Geometry Optimization using Semi-Empirical Methods (e.g., AM1)

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach for this task, particularly for larger molecules. These methods use a simplified form of the Schrödinger equation and incorporate experimental data (parameters) to approximate solutions, balancing speed and accuracy.

In the context of phenethylamines, studies have utilized semi-empirical methods like AM1 to perform geometry optimization. researchgate.net For instance, the geometries of a series of psychoactive phenethylamines have been optimized using the AM1 method as a precursor to calculating other molecular properties. researchgate.net The process involves adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the configuration with the lowest energy is found. matec-conferences.org

Table 1: Illustrative Optimized Geometric Parameters for 25G-NBOMe (AM1) (Note: Specific values are not available in the cited literature and are shown for illustrative purposes only.)

Parameter Value
Bond Lengths (Å)
C-C (ethylamine bridge) Data not available
C-N (ethylamine bridge) Data not available
**Bond Angles (°) **
C-C-N (ethylamine bridge) Data not available
**Dihedral Angles (°) **
Phenyl Ring - Ethylamine (B1201723) Data not available

Quantum Chemical Calculations (e.g., DFT, MEP, HOMO, LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a more rigorous level of theory for understanding the electronic structure and reactivity of molecules. nih.govmdpi.com These methods are used to calculate properties such as the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP)

The MEP is a valuable property for predicting chemical reactivity. It is plotted onto the molecule's electron density surface, using colors to indicate regions of different electrostatic potential. researchgate.net Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netelsevier.com For a molecule like 25G-NBOMe, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for interaction. rsc.org Specific MEP maps for 25G-NBOMe are not available in the reviewed literature.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. ajchem-a.comirjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. matec-conferences.org

DFT calculations are a standard method for determining these orbital energies. mdpi.com Although DFT has been employed to study related compounds, published studies providing the specific HOMO, LUMO, and energy gap values for 25G-NBOMe were not found. researchgate.netaklagare.se

Table 2: Illustrative Quantum Chemical Properties for 25G-NBOMe (DFT) (Note: Specific values are not available in the cited literature and are shown for illustrative purposes only.)

Quantum Chemical Parameter Calculated Value (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

Radioligand and Imaging Applications in Research

Synthesis and Evaluation of Radiolabeled NBOMe Analogs

The high potency and selectivity of NBOMe compounds for the 5-HT₂A receptor prompted researchers to develop radiolabeled versions for use as molecular imaging probes. oup.com These probes, known as radiotracers or radioligands, allow for the non-invasive study and quantification of their target receptors in the living brain. The development process involves synthesizing an analog of the compound that incorporates a positron-emitting radionuclide, most commonly carbon-11 (B1219553) ([¹¹C]). wikipedia.orgservice.gov.uk

The rationale for developing these tracers stems from the need for highly specific agonist ligands for Positron Emission Tomography (PET). researchgate.netacs.org Agonist tracers are of particular interest as they have the potential to bind preferentially to receptors in a high-affinity state, which may provide a more functional marker of receptor status compared to antagonist tracers. wikipedia.orgresearchgate.net Several NBOMe analogs have been successfully radiolabeled and evaluated for this purpose. frontiersin.org

A prominent example of a radiolabeled NBOMe analog is [¹¹C]Cimbi-5, the carbon-11 labeled version of 25I-NBOMe. oup.comwikipedia.org Its synthesis and validation as a PET radiotracer represented a significant step forward, creating the first 5-HT₂A receptor full agonist PET radioligand. wikipedia.org The synthesis was first published in 2010. caymanchem.com

Similarly, the bromo-analog, 25B-NBOMe, was radiolabeled with carbon-11 to create [¹¹C]Cimbi-36. oup.comwikipedia.org This tracer has also been extensively used in PET studies to visualize and quantify 5-HT₂A receptors in the human brain. researchgate.net The development of these tracers involves labeling one of the methoxy (B1213986) groups on the molecule with [¹¹C]. acs.org The evaluation of these novel tracers in preclinical models, such as pigs, is a critical step to determine their brain uptake, target-to-background binding ratio, and selectivity before use in human studies. researchgate.netacs.org

TracerParent CompoundRadionuclideKey Characteristic
[¹¹C]Cimbi-5 25I-NBOMeCarbon-11Validated 5-HT₂A receptor agonist PET tracer. caymanchem.comwikipedia.org
[¹¹C]Cimbi-36 25B-NBOMeCarbon-11Potent 5-HT₂A receptor agonist PET tracer used in human studies. wikipedia.orgresearchgate.net
[¹¹C]25C-NBOMe 25C-NBOMeCarbon-11Studied as a potential ligand to map 5-HT₂A receptors. frontiersin.orgeuropeanreview.org

Application in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that maps the distribution of radiolabeled tracers in the body. By using radiolabeled NBOMe analogs like [¹¹C]Cimbi-5 and [¹¹C]Cimbi-36, researchers can visualize and quantify the density and distribution of 5-HT₂A receptors in the living brain. frontiersin.orgfrontiersin.org This application is a powerful tool in neuroscience, enabling the study of the serotonergic system's role in various neuropsychiatric conditions. snmjournals.org

The use of these tracers allows for the measurement of receptor availability and occupancy. For instance, studies can investigate how receptor levels differ between healthy individuals and patients with certain disorders, or how medications that target the 5-HT₂A receptor occupy their target in the brain. snmjournals.org

A primary application of NBOMe-derived PET tracers is the detailed mapping of 5-HT₂A receptor distribution. frontiersin.orgfrontiersin.org In vivo studies in both animals and humans have demonstrated that these receptors are predominantly located in high-level cortical regions of the brain, with lower densities in subcortical areas.

PET scans using [¹¹C]Cimbi-5 and other analogs show the highest concentration of radioactivity, and thus the highest density of 5-HT₂A receptors, in the neocortex. snmjournals.orgresearchgate.net In contrast, regions like the cerebellum have a very low density of these receptors, often allowing the cerebellum to be used as a "reference region" for estimating non-specific binding of the tracer. snmjournals.orgnih.gov This ability to generate detailed, three-dimensional maps of receptor distribution provides invaluable insights into the brain's functional architecture and the specific circuits modulated by serotonin (B10506). snmjournals.org

Brain Region5-HT₂A Receptor Density (as measured by PET)Reference
Neocortex High snmjournals.org
Hippocampus Moderate to High wikipedia.org
Striatum (Caudate, Putamen) Low to Moderate snmjournals.org
Thalamus Low snmjournals.org
Cerebellum Very Low / Negligible snmjournals.orgnih.gov

Comparative Academic Research with Analogous Compounds

Comparison of Pharmacological Profiles Across NBOMe Series

The pharmacological characteristics of the NBOMe series are defined by their potent interaction with serotonin (B10506) receptors, particularly the 5-HT₂A subtype. The addition of an N-(2-methoxy)benzyl group to the 2C series of phenethylamines significantly enhances affinity for this receptor. frontiersin.org

Differential Receptor Affinities and Potencies of 25B, 25C, 25I, 25G, 25E, 25N-NBOMe

Members of the NBOMe family are potent, high-efficacy agonists for the 5-HT₂A and 5-HT₂C receptors, with binding affinities (Ki) often in the low nanomolar or even sub-nanomolar range. frontiersin.orgwikipedia.org 25G-NBOMe is identified as a highly potent agonist for the human 5-HT₂A receptor, though detailed quantitative binding data is less prevalent in the literature compared to its analogs. wikipedia.org

Studies have established the high 5-HT₂A receptor affinity of several analogs. For instance, 25I-NBOMe exhibits a Ki of 0.044 nM at the human 5-HT₂A receptor. wikipedia.org In comparison, 25C-NBOMe has a reported binding affinity of 2.89 nM for the 5-HT₂A receptor. europeanreview.org The affinities and potencies for various analogs at human serotonin receptors show distinct patterns. For example, 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe are generally more potent than their corresponding 2C precursors. frontiersin.org

The potency of these compounds as functional agonists is also notable. In functional assays measuring inositol (B14025) phosphate (B84403) (IP-1) accumulation, compounds like 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe display high potency at the 5-HT₂A receptor, with EC₅₀ values ranging from 0.51 to 1.5 nM. At the 5-HT₂C receptor, these compounds also show high potencies. In contrast, their activity at the 5-HT₂B receptor is characterized by markedly lower affinity, potency, and efficacy. frontiersin.org

Interactive Table: Receptor Affinity (Ki) and Potency (EC₅₀) of NBOMe Compounds (nM)

Compound5-HT₂A Ki5-HT₂C Ki5-HT₂B Ki5-HT₂A EC₅₀5-HT₂C EC₅₀
25I-NBOMe 0.044 - 0.6 wikipedia.orgresearchgate.net1.03 - 4.6 wikipedia.orgresearchgate.net1.91 - 130 wikipedia.org~0.46~2.1
25B-NBOMe ~0.5 europeanreview.org~6.2 europeanreview.org~10 europeanreview.org0.140.47
25C-NBOMe ~2.89 europeanreview.org--0.040.06
25E-NBOMe 0.210.4414.50.651.2
25N-NBOMe 0.581.41281.51.8
25G-NBOMe Potent Agonist wikipedia.org----

Analysis of Selectivity Differences Among Analogs

A defining characteristic of the NBOMe series is their high selectivity for 5-HT₂ receptors over other serotonin receptor subtypes. wikipedia.org Notably, these compounds exhibit over 1,000-fold selectivity for the 5-HT₂A receptor compared to the 5-HT₁A receptor. frontiersin.org The N-2-methoxybenzyl substitution is a key structural feature that reduces binding affinity for 5-HT₁A receptors while enhancing it for 5-HT₂A receptors. nih.gov

While potent at both 5-HT₂A and 5-HT₂C receptors, subtle differences in selectivity exist among the analogs. For example, one study reported that 25B-NBOMe has a 12- to 20-fold selectivity for the 5-HT₂A receptor over the 5-HT₂B and 5-HT₂C receptors. europeanreview.org Further research into N-benzyl substitutions has shown that bulkier atoms like bromo or iodo can reduce 5-HT₂C and 5-HT₂B activity while maintaining potent 5-HT₂A activity, thereby increasing 5-HT₂A selectivity. nih.gov Conversely, NBOMe compounds generally show significantly lower affinity and efficacy at the 5-HT₂B receptor compared to the 5-HT₂A or 5-HT₂C subtypes. frontiersin.org

Comparative Preclinical Studies

Preclinical research using in vitro and in vivo models has been crucial in characterizing the toxicological and behavioral profiles of the NBOMe series.

Comparison of Cytotoxicity and Neurotoxic Mechanisms

In vitro studies have consistently demonstrated the cytotoxic potential of NBOMe compounds. Generally, NBOMe drugs exhibit higher cytotoxicity than their 2C phenethylamine (B48288) counterparts, a finding that correlates with the increased lipophilicity conferred by the NBOMe moiety. mdpi.com

For instance, 25C-NBOMe was found to be cytotoxic to various neuronal cell lines, including SH-SY5Y, PC12, and SN4741, with calculated IC₅₀ values of 89 µM, 78 µM, and 62 µM, respectively. frontiersin.org The neurotoxic mechanism of 25C-NBOMe has been shown to involve the activation of the MAP/ERK cascade and inhibition of the Akt pathway. frontiersin.org In another study comparing several analogs, 25B-NBOMe was identified as the most cytotoxic compound in both differentiated SH-SY5Y neuroblastoma cells and HepG2 hepatoma cells, with EC₅₀ values in the 30-60 µM range. mdpi.com This study also noted that the cytotoxicity of these compounds could be linked to the induction of mitochondrial membrane depolarization. mdpi.com In vivo research on 25I-NBOMe in rats indicated a loss of astrocytic cells and a decrease in microglia in the frontal cortex, suggesting specific glial toxicity without neuronal loss in the studied cortical regions and hippocampus. researchgate.net

Interactive Table: Comparative Cytotoxicity of NBOMe Compounds

CompoundCell LineAssayEC₅₀ / IC₅₀ (µM)Key Finding
25C-NBOMe SH-SY5Y, PC12, SN4741Cell Viability89, 78, 62Cytotoxic to neuronal cells. frontiersin.org
25B-NBOMe Differentiated SH-SY5YNeutral Red Uptake33.86Most cytotoxic among tested analogs. mdpi.com
25B-NBOMe Differentiated SH-SY5YResazurin Reduction58.36Induces mitochondrial depolarization. mdpi.com
25I-NBOMe Rat Brain (in vivo)ImmunohistochemistryN/AGlial cell loss in the frontal cortex. researchgate.net

Note: EC₅₀/IC₅₀ values represent the concentration causing 50% of the maximal effect or inhibition.

Comparative Behavioral Responses in Animal Models

The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT₂A receptor activation. Studies show that 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe potently induce the HTR, with potencies several-fold higher than their 2C counterparts. frontiersin.org This effect can be blocked by 5-HT₂A antagonists, confirming the receptor's primary role. frontiersin.org

Beyond the HTR, these compounds elicit other behavioral effects. In drug discrimination studies in rats trained to recognize the hallucinogen DOM, both 25B-NBOMe and 25C-NBOMe fully substituted for DOM, whereas 25I-NBOMe did not. frontiersin.org Furthermore, 25B-NBOMe also fully substituted for the empathogen MDMA. frontiersin.org Some NBOMe compounds, such as 25B-NBOMe and 25N-NBOMe, have been found to produce reinforcing effects in rodents, which may suggest a potential for misuse. wikipedia.org The effects on locomotor activity can be complex, with some studies reporting an inverted U-shaped dose-response curve, where lower doses increase activity and higher doses suppress it. europeanreview.org For example, 25H-NBOMe was shown to significantly increase locomotor activity in mice. nih.gov

Comparison of Developmental Effects in Model Organisms

The developmental toxicity of NBOMe compounds has been investigated using model organisms such as the nematode Caenorhabditis elegans and zebrafish (Danio rerio). These studies highlight the potential for these substances to interfere with fundamental developmental processes.

In C. elegans, exposure to 25I-NBOMe was found to be approximately six times more toxic than its precursor 2C-I, with a reported LC₅₀ (lethal concentration for 50% of the population) of 0.236 mM. nih.gov Sublethal concentrations of 25I-NBOMe also led to significant delays in animal development and a reduction in total progeny. nih.gov

Comparative Analytical Methodologies

The detection and quantification of 25G-NBOMe and its analogous compounds are critical in forensic and clinical settings. A variety of analytical methodologies have been employed for this purpose, each with distinct advantages and limitations. The primary techniques involve chromatography coupled with mass spectrometry, though other methods have also been explored.

A range of analytical approaches have been utilized for the analysis of NBOMe derivatives. acs.orgacs.org These include liquid chromatography-tandem mass spectrometry (LC-MS/MS), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). acs.orgacs.org Paper spray ionization-mass spectrometry (PSI-MS) has also been reported as a viable technique. acs.orgacs.org

One study detailed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of nine different NBOMe compounds in urine, including 25G-NBOMe. europeanreview.org This method utilized a rapid solid-phase extraction (SPE) for sample clean-up. europeanreview.org Another approach employed liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) for the unequivocal identification of active components in blotter papers, including 25G-NBOMe. nih.gov

The gas chromatography-mass spectrometry (GC-MS) spectra of 25G-NBOMe and its analogs, such as 25D-NBOMe and 25E-NBOMe, have been found to be very similar. nih.gov The dominant ions observed are typically at m/z = 150, 121, and 91. nih.gov To determine the molecular masses of these substances via GC-MS, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) is often necessary. nih.gov

In a comparative study of detection systems for HPLC, photodiode array detection (HPLC-DAD) and amperometric detection (HPLC-AD) were evaluated for the simultaneous quantification of four NBOMe derivatives. acs.orgacs.org The results indicated that HPLC-DAD offered lower detection limits compared to HPLC-AD. acs.orgacs.org

Direct Analysis in Real Time AccuTOF™ mass spectrometry (DART-MS) has been used for the initial screening of NBOMe derivatives on blotter papers, followed by confirmation and quantification using high-performance liquid chromatography triple quadrupole mass spectrometry. nih.govnih.gov This DART-MS method is advantageous as it requires no solvents, extractions, or sample preparation, providing rapid identification of the major NBOMe derivative. nih.gov

The following table provides a summary of comparative data for various analytical methodologies used in the analysis of NBOMe compounds.

Analytical MethodCompound(s) AnalyzedMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings/Notes
HPLC-DAD25F-NBOMe, 25C-NBOMe, 25B-NBOMe, 25I-NBOMeBulk form, simulated blotter papers4.6–6.7 μg/mLNot SpecifiedDemonstrated excellent selectivity and specificity. acs.org
HPLC-AD25F-NBOMe, 25C-NBOMe, 25B-NBOMe, 25I-NBOMeBulk form, simulated blotter papers9.7–18 μg/mLNot SpecifiedHigher detection limits compared to HPLC-DAD. acs.org
HPLC-MS/MS2CC-NBOMe, 25I-NBOMeHuman Serum10 pg/mL30 pg/mLUtilized solid-phase extraction (SPE). nih.gov
HPLC-MS/MS25H-NBOMe, 25C-NBOMe, 25I-NBF, 25D-NBOMe, 25B-NBOMe, 2CT-NBOMe, 25I-NBMD, 25G-NBOMe, 25I-NBOMeHuman Urine0.1 ng/mL1 ng/mLRapid extraction using FASt™ solid-phase extraction columns. nih.gov
GC-MS25D-NBOMe, 25E-NBOMe, 25G-NBOMeBlotter PapersNot SpecifiedNot SpecifiedDerivatization with TFAA needed to determine molecular masses. nih.gov
LC-ESI-QTOF-MS25D-NBOMe, 25E-NBOMe, 25G-NBOMeBlotter PapersNot SpecifiedNot SpecifiedConfirmed exact masses and chemical formulas. nih.gov
DART-MS25I-NBOMe, 25C-NBOMe, 25B-NBOMe and other impuritiesBlotter PapersNot SpecifiedNot SpecifiedRapid screening with no sample preparation. nih.govnih.gov

Q & A

Q. How is 25G-NBOMe (hydrochloride) synthesized, and what structural features differentiate it from other NBOMe analogs?

25G-NBOMe is synthesized by attaching a 2-methoxybenzyl (NBOMe) group to the amine group of the phenethylamine core structure (2C-G). Key structural distinctions include the substitution pattern on the phenyl ring: 25G-NBOMe features 2,5-dimethoxy-3,4-dimethyl groups, differentiating it from analogs like 25I-NBOMe (4-iodo) or 25E-NBOMe (4-ethyl) . The N-benzyl modification enhances 5-HT2A receptor binding affinity compared to non-substituted 2C derivatives . Methodologically, synthesis involves reductive amination between 2C-G and 2-methoxybenzaldehyde, followed by hydrochloric acid salt formation .

Q. What analytical techniques are recommended for identifying 25G-NBOMe in forensic samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. GC-MS is optimal for volatile derivatives, while LC-MS/MS provides higher sensitivity for polar metabolites. For blotter analysis, high-performance thin-layer chromatography (HPTLC) validated per SWGTOX guidelines offers rapid screening, with confirmation via GC-MS . Sample preparation typically involves solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from biological matrices like plasma or urine .

Q. What are the primary safety considerations when handling 25G-NBOMe in laboratory settings?

Due to its potent psychoactive effects and potential toxicity, researchers must use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Storage should be at −20°C in airtight, light-resistant containers to prevent degradation. Waste disposal must comply with hazardous chemical protocols, as even microgram doses can induce severe physiological effects .

Advanced Research Questions

Q. How do researchers address discrepancies in receptor binding affinity data for 25G-NBOMe across studies?

Variations in reported EC50 values (e.g., 5-HT2A receptor activation) often stem from differences in assay conditions (e.g., cell lines, radioligands). To resolve contradictions, standardized protocols using human recombinant receptors (e.g., HEK293 cells expressing 5-HT2A) and consistent buffer systems (e.g., 0.1% BSA in PBS) are recommended. Cross-validation with functional assays (e.g., calcium flux) ensures reproducibility .

Q. What in vitro models are used to study 25G-NBOMe’s metabolites and metabolic pathways?

Primary hepatocytes and liver microsomes are employed to identify phase I metabolites (e.g., O-demethylation products). Ultra-high-performance LC-MS (UHPLC-MS) with collision-induced dissociation (CID) pinpoints metabolic sites. For neurotoxicity assessment, neuronal cell lines (e.g., SH-SY5Y) exposed to metabolites quantify apoptosis via caspase-3/7 activity assays .

Q. How can cross-reactivity issues with immunoassays for 25G-NBOMe be mitigated?

Commercial immunoassays often lack specificity due to structural similarities among NBOMe analogs. To reduce false positives, researchers use orthogonal methods: immunoassay-positive samples are confirmed via LC-MS/MS targeting unique fragmentation ions (e.g., m/z 329 → 121 for 25G-NBOMe). Custom monoclonal antibodies against the 3,4-dimethylphenyl moiety improve specificity .

Q. How do researchers validate quantitative methods for 25G-NBOMe in complex biological matrices?

Validation follows FDA bioanalytical guidelines, including:

  • Linearity : Calibration curves (1–100 ng/mL) with R² > 0.99.
  • Accuracy/Precision : Intraday/interday CV < 15% via spiked QC samples.
  • Matrix Effects : Post-column infusion tests to assess ion suppression/enhancement.
  • Stability : Freeze-thaw cycles and long-term storage (−80°C) evaluations .

Methodological Notes

  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution MS (HRMS) are critical for verifying synthetic purity and distinguishing positional isomers (e.g., 25G vs. 25D-NBOMe) .
  • Receptor Studies : Use β-arrestin recruitment assays (e.g., BRET-based) to quantify biased agonism at 5-HT2A vs. 5-HT2C receptors .

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